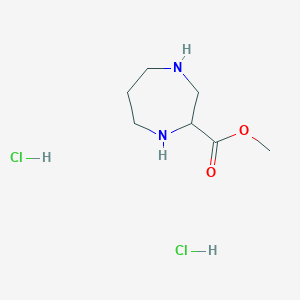
4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid is an organic compound with the molecular formula C9H16N2O3S. It is a derivative of thiomorpholine, a sulfur-containing heterocycle, and features a propylcarbamoyl group attached to the nitrogen atom and a carboxylic acid group at the third position of the thiomorpholine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine with propyl isocyanate under controlled conditions. The reaction proceeds through the formation of a carbamate intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The propylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of diseases involving oxidative stress and inflammation.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound is explored for its potential use as a building block in the synthesis of more complex molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The propylcarbamoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The thiomorpholine ring can also interact with biological membranes, affecting their stability and function. These interactions can result in various biological effects, including anti-inflammatory and antioxidant activities .
Comparaison Avec Des Composés Similaires
Thiomorpholine-3-carboxylic acid: Lacks the propylcarbamoyl group, resulting in different chemical and biological properties.
4-(Methylcarbamoyl)thiomorpholine-3-carboxylic acid: Similar structure but with a methyl group instead of a propyl group, leading to differences in hydrophobicity and reactivity.
4-(Ethylcarbamoyl)thiomorpholine-3-carboxylic acid: Similar structure but with an ethyl group, affecting its chemical behavior and biological activity.
Uniqueness: 4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the propylcarbamoyl group, which enhances its hydrophobicity and allows for specific interactions with biological targets.
Propriétés
Formule moléculaire |
C9H16N2O3S |
|---|---|
Poids moléculaire |
232.30 g/mol |
Nom IUPAC |
4-(propylcarbamoyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H16N2O3S/c1-2-3-10-9(14)11-4-5-15-6-7(11)8(12)13/h7H,2-6H2,1H3,(H,10,14)(H,12,13) |
Clé InChI |
DXXCCABSJAULLC-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)N1CCSCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



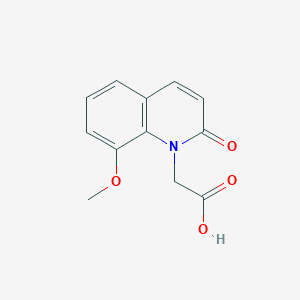
![9-Hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylic acid](/img/structure/B11876729.png)

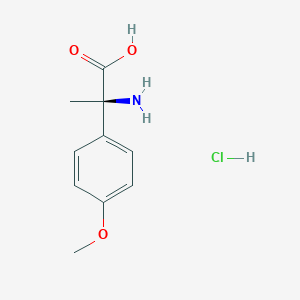
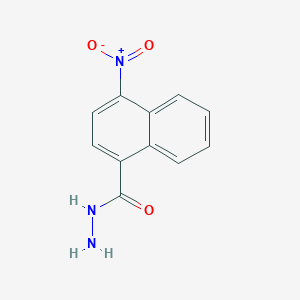
![1'-Ethyl-5'-nitrospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11876747.png)
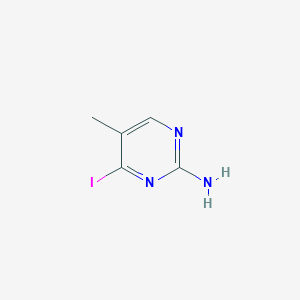
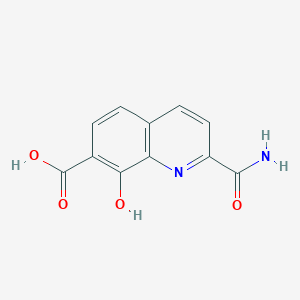
![Methyl 5-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876763.png)

![Thiochromeno[4,3-b]indole](/img/structure/B11876767.png)

